5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol
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Overview
Description
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol typically involves the reaction of a suitable pyrazole derivative with a pentanol derivative. One common method involves the condensation of 3-amino-1H-pyrazole with 5-bromopentan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are typical conditions.
Major Products Formed
Oxidation: Formation of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-one.
Reduction: Formation of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pentanol moiety.
5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with different substituents that can affect its chemical properties and reactivity.
Uniqueness
5-(3-Amino-1h-pyrazol-1-yl)pentan-1-ol is unique due to the presence of both amino and hydroxyl functional groups, which provide a combination of reactivity and versatility not found in simpler pyrazole derivatives. This makes it a valuable compound for the synthesis of more complex molecules and for applications in various fields of research.
Biological Activity
5-(3-Amino-1H-pyrazol-1-yl)pentan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring , an amino group , and a pentan-1-ol chain . Its molecular formula is C8H12N4O. The presence of the hydroxyl group (-OH) and the amino group (-NH2) enhances its ability to form hydrogen bonds, facilitating interactions with various biological macromolecules, including proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the hydroxyl group participates in biochemical reactions. These interactions may modulate enzyme or receptor activities, potentially leading to anti-inflammatory or anticancer effects.
Biological Activities
Research has highlighted several key areas where this compound exhibits notable biological activity:
1. Antimicrobial Activity:
- Pyrazole derivatives, including this compound, have shown antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .
2. Anti-inflammatory Effects:
- Studies indicate that compounds with similar structures can inhibit inflammatory pathways, potentially reducing cytokine production (e.g., TNF-α and IL-6) associated with inflammation .
3. Anticancer Potential:
- Some pyrazole derivatives are being investigated for their ability to selectively inhibit kinases involved in cancer progression. This positions this compound as a candidate for further exploration in cancer therapy .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of pyrazole derivatives:
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that allow for modifications to enhance biological activity. These methods include:
1. Direct Amination:
- The reaction of suitable precursors with amines under controlled conditions.
2. Hydroxylation Reactions:
- Introducing hydroxyl groups via oxidation processes to enhance solubility and reactivity.
3. Substitution Reactions:
- Utilizing different nucleophiles to create various substituted derivatives that may exhibit enhanced biological activities.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-(3-aminopyrazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C8H15N3O/c9-8-4-6-11(10-8)5-2-1-3-7-12/h4,6,12H,1-3,5,7H2,(H2,9,10) |
InChI Key |
DMESTEMRPVIJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCCCCO |
Origin of Product |
United States |
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